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Compound of Interest

Compound Name: Boc-D-Aza-OH (CHA)

Cat. No.: B6302483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural and biological implications of

incorporating Boc-D-Aza-Cyclohexylalanine-OH (Boc-D-Aza-CHA), a non-proteinogenic aza-

amino acid, into peptide sequences. Due to the limited availability of direct experimental data

for this specific modification in the current literature, this guide extrapolates from findings on

structurally related aza-peptides and peptides containing D-cyclohexylalanine (D-CHA).

The replacement of an α-carbon with a nitrogen atom in the peptide backbone to create an

aza-amino acid can significantly alter the peptide's conformational preferences, stability, and

biological activity.[1] The incorporation of a D-amino acid, such as D-cyclohexylalanine, is a

known strategy to enhance proteolytic stability.[2] The bulky cyclohexyl side chain further

imposes steric constraints that can favor specific secondary structures.[3]

Comparative Overview of Structural and Biological
Properties
The introduction of Boc-D-Aza-CHA is anticipated to combine the conformational directing

effects of an aza-residue with the stability-enhancing properties of a D-amino acid and the

steric bulk of a cyclohexyl group. Aza-amino acids are known to favor β-turn conformations due

to the electronic repulsion between the lone pairs of the adjacent nitrogen atoms and the

planarity of the urea-like bond.[4] This can lead to more rigid and pre-organized peptide

structures, which can be advantageous for receptor binding.
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Table 1: Comparison of Expected Structural and Physicochemical Properties

Property
L-Amino Acid
Peptide (e.g., L-
Phe)

D-Amino Acid
Peptide (e.g., D-
CHA)

Boc-D-Aza-CHA
Modified Peptide
(Hypothetical)

Predominant

Secondary Structure

Can adopt various

structures (α-helix, β-

sheet, random coil)

depending on the

sequence.

Can disrupt α-helices

and β-sheets, may

induce turns.

Strong propensity for

β-turn formation.[4][5]

Backbone Flexibility

Generally flexible,

depending on the

sequence.

Increased rigidity

compared to L-amino

acid peptides.

Significantly reduced

flexibility due to the

aza-linkage and bulky

side chain.

Proteolytic Stability

Susceptible to

degradation by

proteases.

Increased resistance

to enzymatic

degradation.[2]

Expected to have high

resistance to

proteolysis due to the

aza-bond and D-

configuration.[1]

Hydrophobicity

Dependent on the

specific amino acid

side chain.

High, due to the

cyclohexyl group.

High, due to the

cyclohexyl group.

Quantitative Structural and Biological Data
(Representative)
The following tables present representative data based on trends observed for analogous aza-

peptides and peptides containing D-cyclohexylalanine to illustrate the potential impact of Boc-

D-Aza-CHA modification.

Table 2: Representative ¹H NMR Chemical Shift Data (in ppm)

Note: Chemical shifts are highly dependent on the specific peptide sequence and solvent

conditions. The following are illustrative values.
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Proton
L-Phe in a model
peptide

D-CHA in a model
peptide

D-Aza-CHA in a
model peptide
(Predicted)

NH ~8.0 - 8.5 ~8.0 - 8.5

Shifted due to the

aza-nitrogen

environment.

α-CH ~4.5 - 5.0 ~4.5 - 5.0
Absent (replaced by

nitrogen).

β-CH₂ ~2.8 - 3.2 ~1.5 - 1.9 (cyclohexyl)
~3.0 - 3.5 (protons

adjacent to aza-N)

Side Chain

(Aromatic/Cyclohexyl)
~7.2 - 7.4 ~0.8 - 1.8 ~0.8 - 1.8

The absence of the α-CH proton signal and the altered chemical shifts of the NH and adjacent

protons in the NMR spectrum are characteristic features of aza-peptide incorporation.[6][7]

Table 3: Representative Circular Dichroism (CD) Data

Secondary Structure
Wavelength (nm) & Molar Ellipticity (deg
cm² dmol⁻¹)

α-Helix
Negative bands at ~222 and ~208 nm, positive

band at ~195 nm.[8]

β-Sheet
Negative band around 218 nm, positive band

around 195 nm.[9]

β-Turn (Type I/II)

Can show a variety of spectra, often with a

negative band near 205 nm and a weak positive

band above 220 nm.[10]

Random Coil Strong negative band around 198 nm.[9]

Peptides containing D-Aza-CHA are expected to exhibit CD spectra consistent with a high

population of β-turn structures.
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Table 4: Representative Biological Activity Data

Peptide
Receptor Binding Affinity
(IC₅₀, nM)

In Vitro Half-life (min)

Parent Peptide (L-amino acid) 50 15

D-CHA Modified Peptide 75 (may decrease or increase) 120

D-Aza-CHA Modified Peptide

(Hypothetical)

25 (potentially enhanced due

to pre-organization)
>240

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Boc-D-Aza-
CHA Modified Peptide
This protocol outlines the general steps for incorporating a Boc-D-Aza-CHA residue into a

peptide sequence using manual or automated Boc-SPPS.

Materials:

Rink amide resin

Boc-protected amino acids

Boc-D-Aza-CHA-OH

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

Base: DIEA (N,N-Diisopropylethylamine)

Deprotection reagent: 50% TFA (Trifluoroacetic acid) in DCM (Dichloromethane)

Solvents: DMF (Dimethylformamide), DCM, IPA (Isopropanol)

Cleavage cocktail: e.g., TFA/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5)
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Diethyl ether

Procedure:

Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by

treating with 50% TFA in DCM for 20 minutes. Wash the resin with DCM, IPA, and DMF.

Amino Acid Coupling:

Pre-activate a 3-fold molar excess of the Boc-protected amino acid with HBTU/HOBt and

DIEA in DMF for 5 minutes.

Add the activated amino acid solution to the resin and shake for 1-2 hours.

Monitor the coupling reaction using a Kaiser test.

Incorporation of Boc-D-Aza-CHA:

Due to the steric hindrance of the cyclohexyl group and the different reactivity of the aza-

nitrogen, a stronger coupling agent or double coupling may be necessary.

Pre-activate a 3-fold molar excess of Boc-D-Aza-CHA-OH with HBTU/HOBt and DIEA in

DMF.

Couple for 2-4 hours. A second coupling may be performed if the Kaiser test is positive.

Repeat steps 2 and 3 for the remaining amino acids in the sequence.

Final Deprotection: Remove the N-terminal Boc group as described in step 2.

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave

the peptide from the resin and remove side-chain protecting groups.

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the

peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the peptide using mass spectrometry and

analytical HPLC.

Structural Analysis Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g.,

D₂O, CD₃OH, or a mixture).

Data Acquisition: Acquire 1D ¹H and 2D spectra (e.g., COSY, TOCSY, NOESY) on a high-

field NMR spectrometer.

Data Analysis: Assign proton resonances and use NOE data to determine inter-proton

distances, which are then used to calculate the 3D structure of the peptide. The absence

of an α-proton signal and characteristic shifts of neighboring protons will confirm the

incorporation of the aza-residue.

X-ray Crystallography:

Crystallization: Screen for crystallization conditions using various precipitants, buffers, and

temperatures.

Data Collection: Collect X-ray diffraction data from a suitable crystal using a synchrotron or

in-house X-ray source.

Structure Determination: Process the diffraction data and solve the crystal structure using

molecular replacement or direct methods. Refine the atomic model to obtain high-

resolution structural information.[11]

Circular Dichroism (CD) Spectroscopy:

Sample Preparation: Dissolve the peptide in an appropriate buffer or solvent system.

Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).

Data Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the

secondary structure content (α-helix, β-sheet, β-turn, random coil) of the peptide.[12]
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Caption: Experimental workflow for the synthesis and analysis of Boc-D-Aza-CHA modified

peptides.
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Caption: Hypothetical signaling pathway modulated by a D-Aza-CHA modified peptide agonist.
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The incorporation of Boc-D-Aza-Cyclohexylalanine-OH into peptides represents a promising

strategy for developing novel therapeutics with enhanced stability and well-defined

conformations. While direct experimental data is currently scarce, the known properties of aza-

peptides and D-amino acids suggest that this modification can induce β-turn structures,

increase resistance to proteolysis, and potentially enhance receptor binding affinity. Further

research is warranted to fully explore the structural and biological consequences of this unique

modification and to validate its potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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